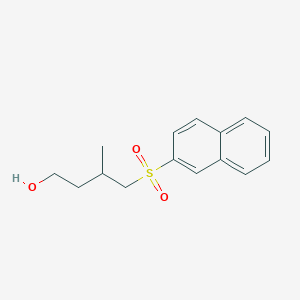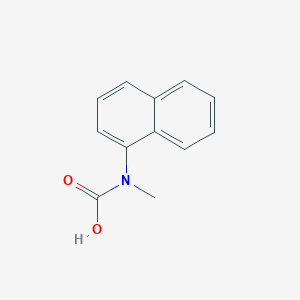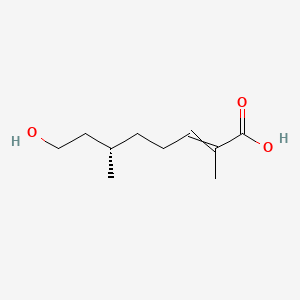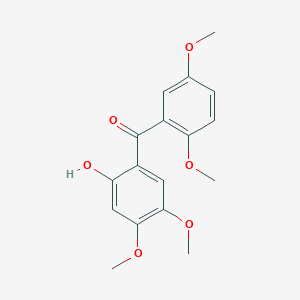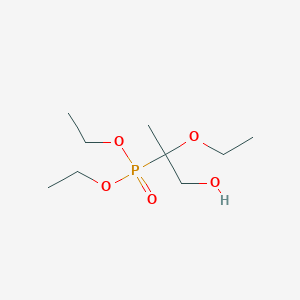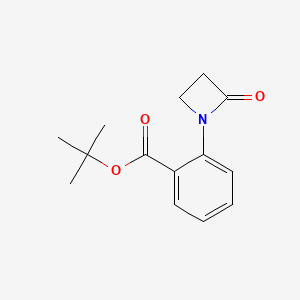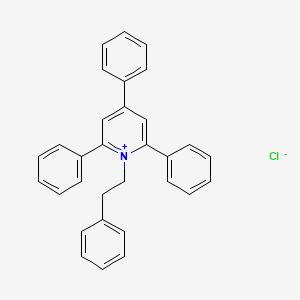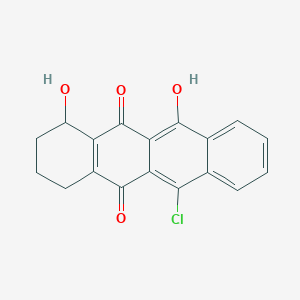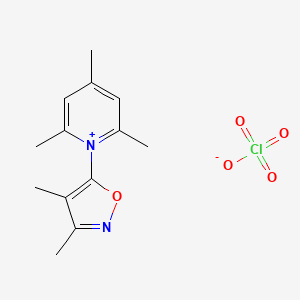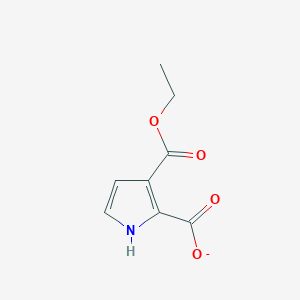
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . Industrial production methods often utilize multicomponent reactions to enhance yield and selectivity . Common synthetic routes include:
Pictet-Spengler Reaction: Involves the condensation of an aldehyde with an amine under acidic conditions.
Bischler-Napieralski Cyclization: Utilizes N-acylated phenylethylamines and cyclizes them under dehydrating conditions.
Pomeranz-Fritsch Reaction: Involves the cyclization of benzylamine derivatives.
Chemical Reactions Analysis
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Can be reduced to decahydroisoquinoline.
Substitution: Undergoes N-alkylation with halo acetophenones to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, selenium dioxide as a catalyst, and halo acetophenones for substitution reactions . Major products formed include nitrones, decahydroisoquinoline, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Neuroprotection: Exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes and scavenging free radicals.
Medicinal Chemistry: Used as a scaffold for developing drugs targeting neurodegenerative diseases.
Biological Studies: Investigated for its effects on dopamine metabolism and potential anti-addictive properties.
Industrial Applications: Used as a starting material for synthesizing more complex isoquinolines and quinolizidines.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves:
MAO Inhibition: Inhibits both MAO-A and MAO-B enzymes, increasing neurotransmitter levels in the brain.
Free Radical Scavenging: Reduces oxidative stress by scavenging free radicals.
Dopamine Metabolism: Shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation.
These mechanisms contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxins.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used as a starting material for synthesizing complex isoquinolines.
Salsolinol: A catechol derivative with neurotoxic and neuroprotective properties.
The uniqueness of this compound lies in its dual role as a neuroprotectant and a versatile synthetic intermediate .
Properties
CAS No. |
87870-04-0 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-7-12-9(2)11-6-4-3-5-10(8)11;/h3-6,8-9,12H,7H2,1-2H3;1H |
InChI Key |
QCXBRTUKSBQLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C2=CC=CC=C12)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


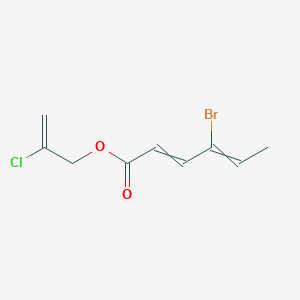
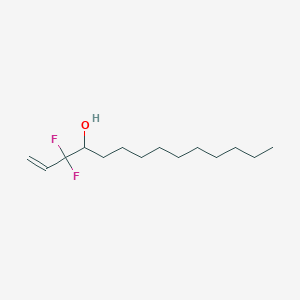
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
